molecular formula C9H12ClNO3S B4536974 4-chloro-N-(2-methoxyethyl)benzenesulfonamide

4-chloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B4536974
M. Wt: 249.72 g/mol
InChI Key: LQLBWDXZLRCYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.0226421 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the prominent applications involves the synthesis of derivatives that act as potent inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. Studies such as those conducted by Gul et al. (2016) have synthesized sulphonamide derivatives that showed significant inhibitory effects on cytosolic carbonic anhydrase I and II, demonstrating potential in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Cognitive Enhancement

Another application is in the development of selective antagonists for receptors involved in cognitive processes. For instance, SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, suggesting its utility in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Antifungal Activity

Derivatives of benzenesulfonamide have also been explored for their antifungal properties. Gupta and Halve (2015) synthesized novel azetidin-2-ones exhibiting potent antifungal activity against Aspergillus niger and Aspergillus flavus, highlighting their potential in addressing fungal infections (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer Treatment

The development of new photosensitizers for photodynamic therapy, a treatment for cancer, is another significant application. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, demonstrating their potential as effective photosensitizers for cancer treatment (Pişkin et al., 2020).

Antiproliferative Agents

Research into antiproliferative agents against various cancer cell lines has also incorporated benzenesulfonamide derivatives. Bouissane et al. (2006) identified compounds with potent activity against L1210 murine leukemia cells, offering insights into developing new anticancer agents (Bouissane et al., 2006).

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLBWDXZLRCYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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